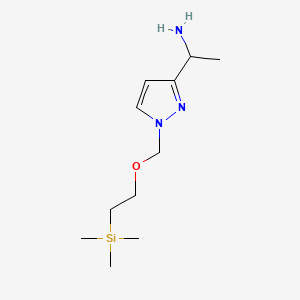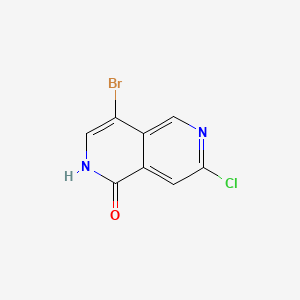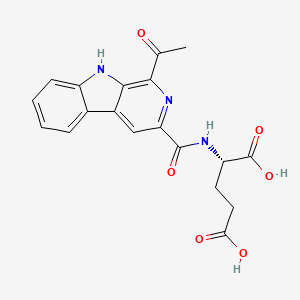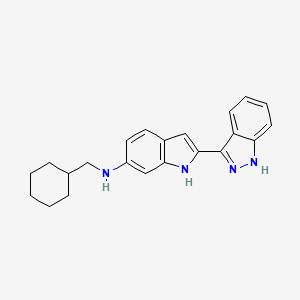
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, an indole ring, and a cyclohexylmethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Indazole and Indole Rings: The two rings are then coupled using a suitable linker, such as a cyclohexylmethyl group, through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of target proteins, thereby modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(cyclohexylmethyl)-1H-indazol-3-amine
- N-(cyclohexylmethyl)-2-(1H-indol-3-yl)-1H-indole
- N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole
Uniqueness
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is unique due to the presence of both indazole and indole rings, which contribute to its diverse chemical reactivity and potential biological activities. The cyclohexylmethyl group also adds to its structural complexity, making it a valuable compound for various research applications.
特性
分子式 |
C22H24N4 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C22H24N4/c1-2-6-15(7-3-1)14-23-17-11-10-16-12-21(24-20(16)13-17)22-18-8-4-5-9-19(18)25-26-22/h4-5,8-13,15,23-24H,1-3,6-7,14H2,(H,25,26) |
InChIキー |
OXPPLDJLXXLJRX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNC2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


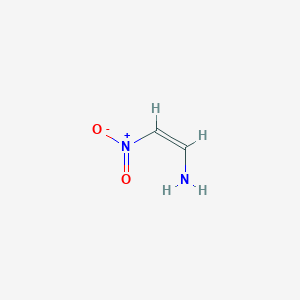
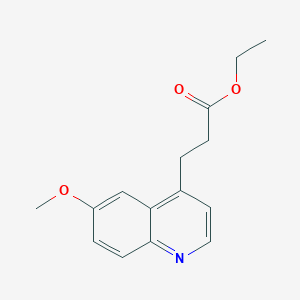
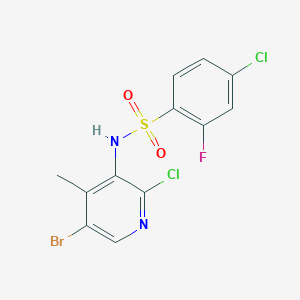
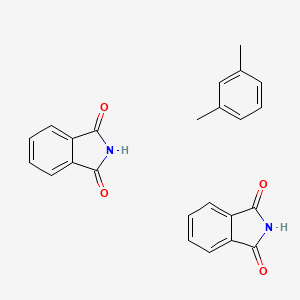
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)

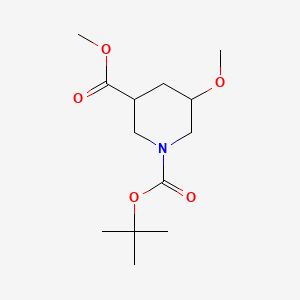
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
